2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

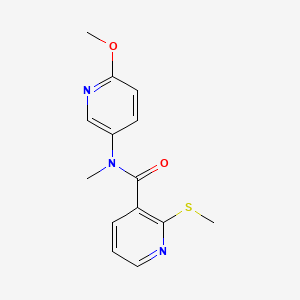

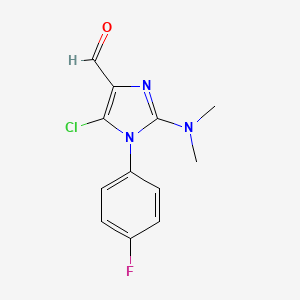

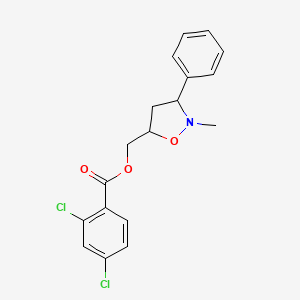

This compound is a chemical structure that has been studied for its potential antibacterial properties . It is a complex organic molecule that contains a benzodioxin ring and a piperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one method involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxin-6-yl group and a piperidin-4-yl group . The exact molecular formula is C22H23NO4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.4 g/mol . It has a computed XLogP3-AA value of 3.3, suggesting moderate lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications

Bacterial Biofilm Inhibition

This compound has been found to have antibacterial properties, particularly in inhibiting bacterial biofilm growth. It was found to be an active inhibitor against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial agents .

Hemolytic Activity

The compound has been studied for its hemolytic activity. Most of the new molecules synthesized with this compound were found to be mildly cytotoxic, which suggests they might be used as safe antibacterial agents .

Alzheimer’s Disease Treatment

The compound has been synthesized with other derivatives as potential therapeutic agents for Alzheimer’s disease . The inhibition activity of these synthesized molecules was studied to assess their possible therapeutic effect on this disease .

Antihypertensive Properties

The chiral motif of 2,3-dihydro-1,4 benzodioxane, which this compound contains, is widely used in various biologically active natural products and therapeutic agents. Some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns, such as the antihypertensive drug ®-doxazosin .

Antidepressant Properties

Compounds containing the 2,3-dihydro-1,4 benzodioxane motif have been found to have antidepressant properties. For example, the antidepressant MKC-242 contains this motif .

Antihepatotoxic Activities

The natural product flavolignan silybin, found in Silybum marianum Gaertn, contains the 1,4-benzodioxane ring system and exhibits noteworthy antihepatotoxic and antibacterial activity .

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, a class of compounds related to the one you’re interested in, have been used as anticancer agents .

Artificial Sweeteners

These derivatives have also been used as artificial sweeteners .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. The increased acetylcholine levels can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s where there is a deficiency of acetylcholine .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of related compounds has been performed under dynamic pH control . Additionally, the compound’s stability could be affected by storage conditions .

Future Directions

The future directions for research on this compound could include further exploration of its antibacterial properties , as well as investigation into other potential biological activities. Additionally, modifications to its chemical structure could be explored to enhance its properties or discover new functionalities .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9-10,15H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQTSPDXNGKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2432253.png)

![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)